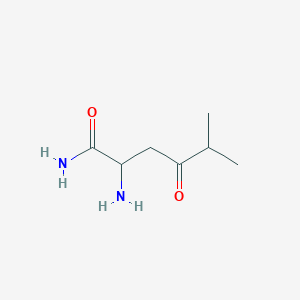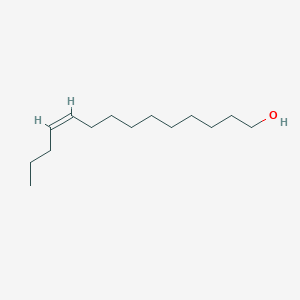
10-tetradecenol, Z
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
10-tetradecenol, Z, can be synthesized through various methods. One common approach involves the reduction of 10-tetradecenoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound, often involves the catalytic hydrogenation of 10-tetradecenoic acid. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) .
化学反応の分析
Types of Reactions
10-tetradecenol, Z, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 10-tetradecenoic acid.
Reduction: 10-tetradecanol.
Substitution: Various esters and ethers.
科学的研究の応用
10-tetradecenol, Z, has several scientific research applications:
作用機序
The mechanism of action of 10-tetradecenol, Z, involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as mating and aggregation . The compound’s unsaturated nature allows it to participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
10-tetradecenol, Z, can be compared with other similar compounds such as:
1-tetradecanol: A saturated long-chain alcohol with similar physical properties but lacks the unsaturation present in this compound.
9,10-tetradecenol: Another unsaturated alcohol with a double bond at a different position, leading to different chemical reactivity and biological activity.
The uniqueness of this compound, lies in its specific double bond position, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H28O |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
(Z)-tetradec-10-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3/b5-4- |
InChIキー |
KRGSHQFWLNRTDO-PLNGDYQASA-N |
異性体SMILES |
CCC/C=C\CCCCCCCCCO |
正規SMILES |
CCCC=CCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


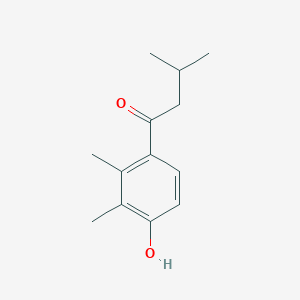
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B13340225.png)
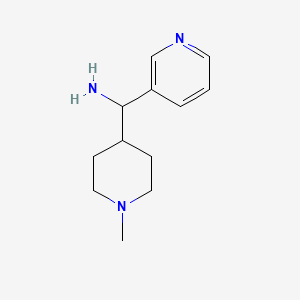
![Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13340231.png)
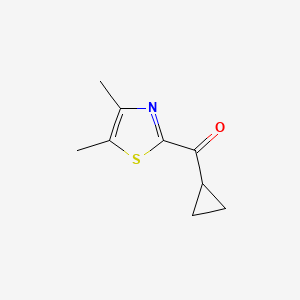
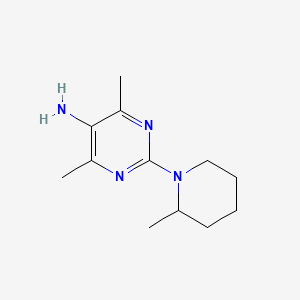

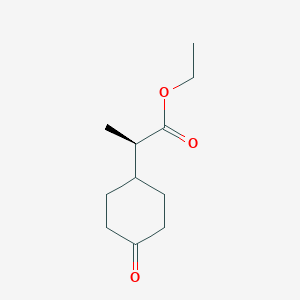
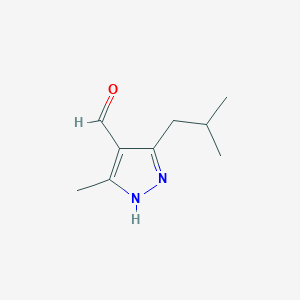
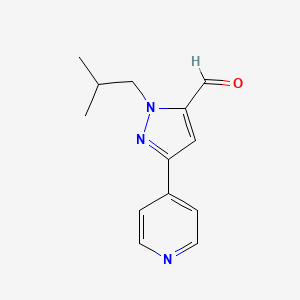
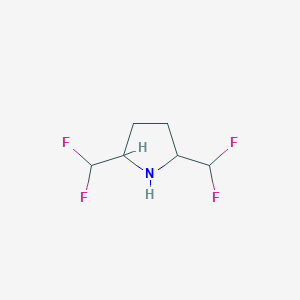
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)
